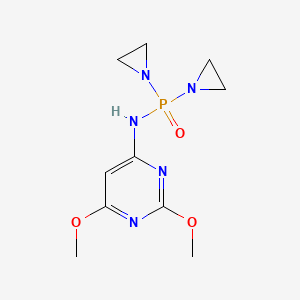![molecular formula C6H5NS B14745010 5H-thieno[2,3-c]pyrrole CAS No. 250-63-5](/img/structure/B14745010.png)
5H-thieno[2,3-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-thieno[2,3-c]pyrrole: is a heterocyclic compound that consists of a fused thiophene and pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-thieno[2,3-c]pyrrole can be achieved through a novel phosphineimine–alkylidenemalonate cyclization reaction . This method involves the cyclization of phosphineimine with alkylidenemalonate under specific conditions to form the desired compound.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5H-thieno[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, can be carried out to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions can produce various functionalized thieno[2,3-c]pyrrole derivatives .
Applications De Recherche Scientifique
Chemistry: 5H-thieno[2,3-c]pyrrole is used as a building block in the synthesis of conjugated polymers and organic semiconductors. These materials are essential for developing organic photovoltaic cells and organic light-emitting diodes (OLEDs) .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as kinase inhibitors and antimicrobial agents. These compounds are being investigated for their therapeutic applications in treating various diseases .
Industry: The compound is also utilized in the development of corrosion inhibitors and other industrial chemicals. Its unique structural properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5H-thieno[2,3-c]pyrrole and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. For example, certain derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby inhibiting its activity. This interaction can disrupt cellular signaling pathways and lead to therapeutic effects .
Comparaison Avec Des Composés Similaires
Thieno[2,3-b]pyrrole: This compound has a similar fused ring structure but differs in the position of the nitrogen atom.
Thieno[3,4-c]pyrrole: Another related compound with a different arrangement of the thiophene and pyrrole rings.
Uniqueness: 5H-thieno[2,3-c]pyrrole is unique due to its specific ring fusion and electronic properties. These characteristics make it particularly valuable in the development of advanced materials and pharmaceuticals .
Propriétés
Numéro CAS |
250-63-5 |
|---|---|
Formule moléculaire |
C6H5NS |
Poids moléculaire |
123.18 g/mol |
Nom IUPAC |
5H-thieno[2,3-c]pyrrole |
InChI |
InChI=1S/C6H5NS/c1-2-8-6-4-7-3-5(1)6/h1-4,7H |
Clé InChI |
SHZBQOWKRGTTIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=CNC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



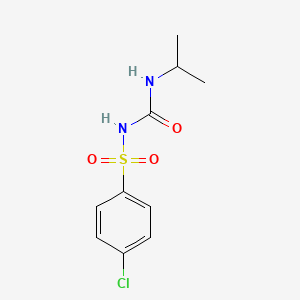
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
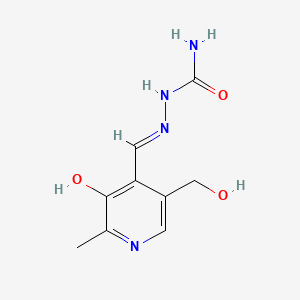
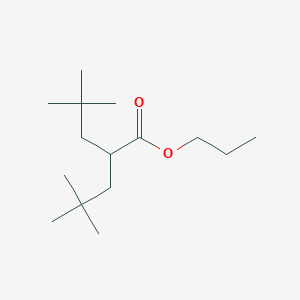
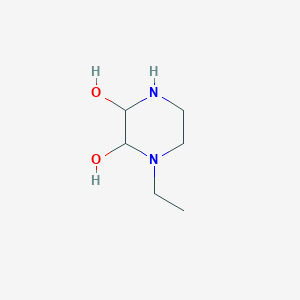

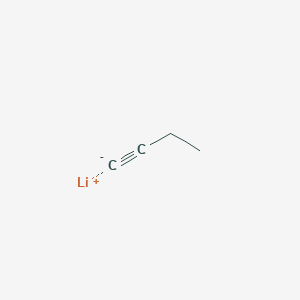
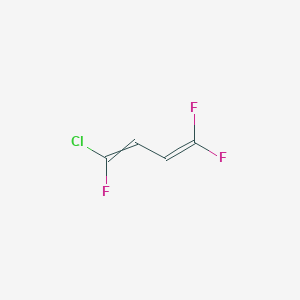
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)

